3-Cyclopentyl-2-methyl-3-oxopropanenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-cyclopentyl-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C9H13NO/c1-7(6-10)9(11)8-4-2-3-5-8/h7-8H,2-5H2,1H3 |
InChI Key |
PCAQGHPUOSKWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)C1CCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopentyl 2 Methyl 3 Oxopropanenitrile and Analogous Structures
Conventional Chemical Synthesis Approaches
Conventional synthesis of 3-Cyclopentyl-2-methyl-3-oxopropanenitrile and related β-oxonitriles often involves well-established organic reactions. These methods are typically robust and scalable, forming the foundation of many synthetic pathways.
A plausible synthetic route to this compound involves the alkylation of derivatives of 2-cyanopropanoic acid. This strategy centers on forming a carbon-carbon bond between the cyclopentyl moiety and the propanenitrile backbone. The general approach begins with the deprotonation of a 2-cyanopropanoic acid ester, such as ethyl 2-cyanopropanoate, using a suitable base to form a stable enolate. This nucleophilic enolate can then react with an electrophilic cyclopentyl source, like a cyclopentyl halide (e.g., cyclopentyl bromide), in an SN2 reaction to introduce the cyclopentyl group at the 3-position.
Subsequent steps would involve the conversion of the ester group into the desired ketone. This could be achieved through various methods, including hydrolysis of the ester to the carboxylic acid, followed by reaction with an organometallic reagent or conversion to an acid chloride and subsequent Friedel-Crafts acylation. While this represents a logical synthetic pathway, specific documented examples for the direct synthesis of this compound via this exact route are not prominently featured in the reviewed literature, suggesting it may be a less common approach.
A highly effective and widely used method for the synthesis of ketones, which can be adapted for β-oxonitriles, is the Weinreb-Nahm ketone synthesis. chemistrysteps.comlibretexts.org This method is renowned for its ability to prevent the common problem of over-addition of organometallic reagents. chemistrysteps.com The synthesis of a β-oxonitrile like this compound using this approach would involve the reaction of a cyclopentyl-derived Weinreb amide with a cyanomethyl anion.
The key intermediate, N-methoxy-N-methylcyclopentanecarboxamide (the Weinreb amide of cyclopentanecarboxylic acid), can be prepared from cyclopentanecarboxylic acid or its corresponding acid chloride by reacting it with N,O-dimethylhydroxylamine hydrochloride. libretexts.orgorganic-chemistry.org In a separate step, a cyanomethyllithium species, such as the lithium salt of propanenitrile, is generated by treating the nitrile with a strong base like lithium diisopropylamide (LDA) at low temperatures.
The subsequent addition of the cyanomethyllithium to the Weinreb amide leads to a stable, chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, at which point it yields the desired 3-cyclopentyl-3-oxopropanenitrile (B9449). chemistrysteps.com To obtain the target molecule, this compound, the starting nitrile would be 2-methylpropanenitrile.
Table 1: Key Steps in Weinreb Amide Synthesis of β-Oxonitriles
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1 | Cyclopentanecarbonyl chloride, N,O-Dimethylhydroxylamine HCl, Base | N-methoxy-N-methylcyclopentanecarboxamide | Preparation of the Weinreb Amide |
| 2 | 2-Methylpropanenitrile, Strong Base (e.g., LDA) | Lithium salt of 2-methylpropanenitrile | Generation of the Nucleophile |
| 3 | Weinreb Amide, Lithium salt of nitrile | Stable tetrahedral intermediate | C-C Bond Formation |
Another direct approach involves the reaction of a cyclopentyl precursor, which acts as an electrophile, with a nucleophilic nitrile source. A documented method for a similar compound, 3-cyclopentyl-3-oxopropionitrile, involves the catalytic reaction of cyclopentane (B165970) methyl formate (B1220265) with acetonitrile (B52724). This reaction is analogous to a Claisen condensation, where a base promotes the formation of the acetonitrile anion, which then attacks the carbonyl group of the cyclopentyl ester.
This strategy can be extended to synthesize the target molecule by using 2-methylpropanenitrile as the nitrile source. The reaction would likely be carried out in the presence of a strong base, such as sodium amide or sodium hydride, to deprotonate the α-carbon of the nitrile.
Alternatively, organometallic cyclopentyl precursors can be employed. For instance, a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) or cyclopentyllithium (B3369451) can be reacted with an appropriate electrophilic nitrile-containing compound. acs.orgresearchgate.netlibretexts.org A suitable electrophile for this purpose would be a derivative of 2-methyl-3-oxopropanenitrile (B1618615) where the oxo group is protected or in a form that is reactive towards organometallics, such as an acyl chloride or an ester of 2-cyanopropanoic acid.
The oxidation of a secondary alcohol precursor is a common and effective method for preparing ketones. In the context of 3-Cyclopentyl-3-oxopropanenitrile, the corresponding hydroxylated precursor is 3-Cyclopentyl-3-hydroxy-propanenitrile. This secondary alcohol can be oxidized to the target ketone using a variety of modern, mild oxidizing agents that are compatible with the nitrile functional group.
Several reagents are well-suited for this transformation, offering high yields and selectivity while avoiding harsh conditions that could lead to side reactions. organic-chemistry.org These include:
Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and tolerance of many functional groups. wikipedia.orgorganic-chemistry.org
Dess-Martin Periodinane (DMP) : DMP is a hypervalent iodine reagent that provides a rapid and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature in chlorinated solvents. wikipedia.orgwikipedia.orgorganic-chemistry.org Its mild, neutral pH conditions make it ideal for substrates with sensitive functional groups. wikipedia.org
Pyridinium Chlorochromate (PCC) : PCC is a milder chromium-based reagent that effectively oxidizes secondary alcohols to ketones. libretexts.orgchadsprep.comorganicchemistrytutor.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation. chemistrysteps.com
Table 2: Comparison of Mild Oxidation Reagents for Secondary Alcohols
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C | Very mild, high yields, avoids toxic metals | Requires low temperatures, produces odorous dimethyl sulfide |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, neutral pH, fast, high selectivity wikipedia.org | Potentially explosive, cost |
Stereoselective and Asymmetric Synthetic Routes
The development of stereoselective and asymmetric methods is crucial for the synthesis of chiral molecules, which are of significant interest in medicinal chemistry and materials science.
While not a direct synthesis of this compound, chiral phosphoric acid (CPA) catalysis represents a powerful strategy for constructing complex, enantioenriched cyclopentyl-containing structures. wikipedia.orgorganic-chemistry.org These catalysts function as Brønsted acids, creating a chiral environment that can control the stereochemical outcome of various reactions, including cycloadditions and Friedel-Crafts alkylations. wikipedia.orgwikipedia.orgorganic-chemistry.org
For instance, CPAs have been successfully employed in asymmetric [3+2] cycloadditions. A relevant example would be the reaction of cyclopentadiene (B3395910) with a suitable dipolarophile, where the catalyst directs the approach of the reactants to favor the formation of one enantiomer of the resulting bicyclic adduct. Subsequent cleavage and functional group manipulation of this adduct could then lead to a variety of chiral cyclopentyl-containing building blocks.
Furthermore, CPA-catalyzed asymmetric Friedel-Crafts alkylation reactions of indoles with β-substituted cyclopentenimines have been developed to produce β-indolyl cyclopentanones with high enantioselectivity. wikipedia.orgwikipedia.orgorganic-chemistry.org This demonstrates the utility of CPA catalysis in creating chiral cyclopentyl ketones, which are structurally analogous to the target molecule. The principles of these asymmetric transformations can be applied to design synthetic routes to chiral derivatives of this compound or its precursors. organic-chemistry.org
Post-Cycloaddition Functionalization for Nitrile Introduction (e.g., nucleophilic substitution with cyanide sources)
The introduction of a nitrile group into a molecular framework following a cycloaddition reaction is a key strategy for synthesizing complex cyclic compounds. This process often involves the nucleophilic substitution of a leaving group by a cyanide ion. A common method is the reaction of a halogenoalkane with sodium or potassium cyanide in an ethanol (B145695) solution, heated under reflux. chemguide.co.uk The use of an ethanol solvent is crucial, as the presence of water can lead to the formation of alcohol byproducts through competing hydroxide (B78521) ion substitution. chemguide.co.uk
This nucleophilic substitution can proceed through either an SN1 or SN2 mechanism, depending on the structure of the halogenoalkane. Primary halogenoalkanes typically undergo an SN2 reaction, a single-step process where the cyanide ion attacks the carbon atom bonded to the halogen. chemguide.co.uk In contrast, tertiary halogenoalkanes favor an SN1 mechanism, which involves the initial formation of a carbocation intermediate that is then attacked by the cyanide ion. chemguide.co.uk Secondary halogenoalkanes can react via either mechanism. chemguide.co.uk This method allows for the extension of the carbon chain and the formation of a nitrile, a versatile functional group that can be further transformed. chemrevise.org
Biocatalytic and Enzymatic Synthesis of Related Nitrile Compounds
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for producing chiral compounds. nih.govfrontiersin.org Enzymes, with their high stereoselectivity, regioselectivity, and chemoselectivity, offer significant advantages, particularly in the synthesis of active pharmaceutical ingredients (APIs). nih.gov
Ketoreductase-Mediated Asymmetric Reduction (e.g., enzymatic reduction of 3-Cyclopentyl-3-oxopropanenitrile to 3-Cyclopentyl-3-hydroxy-propanenitrile)
Ketoreductases (KREDs) are widely used enzymes in industrial pharmaceutical synthesis for the reduction of ketones to alcohols with high stereoselectivity. frontiersin.orgnih.gov The bioreduction of 3-Cyclopentyl-3-oxopropanenitrile to produce (S)-3-Cyclopentyl-3-hydroxypropanenitrile is a key step in the synthesis of the pharmaceutical agent ruxolitinib. nih.govresearchgate.net A carbonyl reductase from Paraburkholderia hospita (PhADH) has been shown to catalyze this reduction, initially yielding the (S)-alcohol with an 85% enantiomeric excess (ee). researchgate.netresearchgate.net Through protein engineering, the selectivity of this enzyme has been significantly improved. nih.govresearchgate.net
Engineered Carbonyl Reductase Mutants for Stereoselective Transformations (e.g., in S-3-Cyclopentyl-3-hydroxypropionitrile synthesis from 3-Cyclopentyl-3-oxopropanenitrile)
To enhance the enantioselectivity and activity of naturally occurring enzymes, researchers have turned to protein engineering. By creating specific mutations in the enzyme's active site, the catalytic properties can be tailored for a particular substrate. In the case of the carbonyl reductase PhADH used for the synthesis of (S)-3-Cyclopentyl-3-hydroxypropanenitrile, a double mutant, H93C/A139L, was developed. nih.govresearchgate.net This engineered enzyme exhibited a remarkable increase in enantioselectivity, from 85% to over 98% ee, and a 6.3-fold improvement in specific activity. nih.govresearchgate.net This mutant allowed for the bioreduction to be performed at a high substrate concentration of 200 g/L, achieving an isolated yield of 91%. nih.govresearchgate.net Similarly, this engineered enzyme has been successfully applied to the reduction of other β-ketonitriles, such as 3-cyclohexyl-3-ketopropanenitrile and 3-phenyl-3-ketopropanenitrile, with yields of 90% and 92% respectively, and over 99% ee. nih.govresearchgate.net
Further research has led to the development of other carbonyl reductase mutants that can significantly improve the optical purity of S-3-Cyclopentyl-3-hydroxypropionitrile. google.com These unnatural proteins are mutated at core amino acids related to the enzyme's catalytic activity. google.com
Imine Reductase (IRED) Catalysis for Chiral Hydrazine (B178648) Formation from β-Ketonitriles (e.g., 3-Cyclopentyl-3-oxopropanenitrile with hydrazine hydrate)
Imine reductases (IREDs) are another class of enzymes that have garnered significant attention for their ability to catalyze the asymmetric reduction of imines to chiral amines. nih.gov Recently, an IRED from Streptosporangium roseum was identified to catalyze the reaction between 3-Cyclopentyl-3-oxopropanenitrile and hydrazine hydrate (B1144303) to produce (R)-3-cyclopentyl-3-hydrazineylpropanenitrile, a chiral hydrazine. nih.gov The wild-type enzyme showed only trace amounts of product formation. nih.gov
Through a combination of transition state analogue modeling and directed evolution, a mutant IRED, M6, was developed. nih.gov This engineered enzyme achieved a 98% yield and a 99% enantiomeric excess for the desired chiral hydrazine. nih.gov This work demonstrates the potential of IREDs for the synthesis of complex chiral hydrazine derivatives through reductive amination. nih.gov
Comparative Analysis of Biocatalytic versus Chemical Methods in Terms of Yield and Enantiomeric Excess
When comparing biocatalytic and chemical methods for the synthesis of chiral compounds, biocatalysis often demonstrates superior performance in terms of enantiomeric excess. For the synthesis of (S)-3-Cyclopentyl-3-hydroxypropanenitrile, enzymatic reduction of the corresponding ketone using a ketoreductase can achieve an enantiomeric excess greater than 99%. In contrast, asymmetric chemical catalysis, while still effective, typically yields enantiomeric excesses in the range of 89-95%.
In terms of yield, biocatalytic methods can also be highly efficient. The engineered carbonyl reductase mutant H93C/A139L, for instance, provided a 91% isolated yield for the synthesis of (S)-3-Cyclopentyl-3-hydroxypropanenitrile. nih.govresearchgate.net While chemical methods can also achieve good yields, they often require more stringent reaction conditions, such as very low temperatures, and may involve the use of expensive and potentially toxic heavy metal catalysts. nih.gov Biocatalytic reactions, on the other hand, are typically carried out under mild, ambient conditions. nih.gov
Catalyst Systems and Reaction Condition Optimization
The optimization of catalyst systems and reaction conditions is paramount for achieving high yields and selectivities in both chemical and biocatalytic syntheses. In chemical synthesis, factors such as the choice of catalyst, solvent, and temperature are critical. For example, in the asymmetric cycloaddition to form cyclopentyl-containing compounds, chiral BINOL-derived phosphoric acids are used as catalysts in solvents like toluene (B28343) or dichloromethane at temperatures ranging from -15°C to 25°C.
Homogeneous Catalysis in Oxopropanenitrile Synthesis and Transformation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of high activity, selectivity, and mild reaction conditions due to the well-defined nature of the active species. The synthesis of β-ketonitriles, including this compound, can be achieved through several homogeneous catalytic routes.
One prominent method is the electrophilic cyanoacetylation of heterocyclic or aromatic compounds. This approach often utilizes a Lewis acid catalyst that operates in the solution phase. For instance, magnesium perchlorate (B79767) hexahydrate (Mg(ClO₄)₂·6H₂O) has been effectively employed to catalyze the reaction between a substrate and a mixed anhydride (B1165640) derived from cyanoacetic acid. researchgate.net The Lewis acid activates the acylating agent, facilitating the electrophilic attack to form the desired 3-oxopropanenitrile (B1221605) derivative.
Transition-metal catalysis provides another powerful avenue for the synthesis of β-ketonitriles. nih.gov Palladium-catalyzed reactions, in particular, have been developed for the selective formation of these compounds. A notable example involves the carbopalladation of dinitriles, where a palladium catalyst, such as palladium(II) acetylacetonate (B107027) (Pd(acac)₂), in conjunction with a ligand like 4,4′-dimethyl-2,2′-bipyridine, facilitates the addition of organoboron reagents across a nitrile group. organic-chemistry.orgresearchgate.net This method is valued for its high selectivity and tolerance of various functional groups. organic-chemistry.org
Furthermore, nickel-catalyzed carbonylative cross-coupling reactions represent an effective strategy. Using a stable nickel(II) pincer complex, α-bromonitriles can be coupled with alkylzinc reagents and carbon monoxide to furnish β-ketonitriles in good yields. researchgate.net This approach is advantageous as it utilizes readily available starting materials and a non-precious metal catalyst. researchgate.net
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Mg(ClO₄)₂·6H₂O | Electrophilic Cyanoacetylation | Effective for heterocyclic substrates; uses a mixed anhydride of cyanoacetic acid. | researchgate.net |
| Pd(acac)₂ / Dimethyl-bipyridine | Carbopalladation of Dinitriles | Highly selective addition of organoboron reagents; broad substrate scope. | organic-chemistry.orgresearchgate.net |
| Nickel(II) Pincer Complex | Carbonylative Coupling | Couples α-bromonitriles with alkylzinc reagents and CO; tolerates various functional groups. | researchgate.net |
Heterogeneous Catalysis (e.g., Pd/C-catalyzed hydrogenation of related 3-oxopropanenitrile derivatives)
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which simplifies catalyst recovery and reuse, a key principle of green chemistry. A widely used and versatile heterogeneous catalyst is palladium on carbon (Pd/C), which is particularly effective for hydrogenation reactions.
In the context of 3-oxopropanenitrile derivatives, Pd/C can be used to selectively reduce the nitrile functional group. The hydrogenation of nitriles over a Pd/C catalyst typically yields primary amines. For instance, studies on the reduction of 3-phenylpropionitrile, a structural analog, demonstrate that under mild conditions of temperature and pressure (e.g., 30–80 °C, 6 bar), the nitrile group can be hydrogenated. nih.gov This transformation is crucial for converting oxopropanenitriles into valuable amino compounds, which are important intermediates in pharmaceuticals.
However, achieving high selectivity can be challenging. The reaction conditions, including the choice of solvent, acidic additives, and catalyst loading, significantly influence the reaction outcome, affecting both the conversion rate and the selectivity towards the desired primary amine. nih.gov A key challenge in the hydrogenation of complex molecules like 3-oxopropanenitrile derivatives is the chemoselective reduction of one functional group in the presence of others (e.g., the keto group). Specialized catalytic systems, sometimes involving catalyst poisons or modifiers, have been developed to hydrogenate other reducible groups, such as alkenes or alkynes, while leaving the nitrile group intact.
| Substrate | Catalyst | Reaction Conditions | Primary Product | Reference |
|---|---|---|---|---|
| 3-Phenylpropionitrile | 10% Pd/C | Dichloromethane/water, H₂ (6 bar), 80°C, acidic additives (NaH₂PO₄, H₂SO₄) | 3-Phenylpropylamine | nih.gov |
Role of Green Solvents in Reaction Media (e.g., cyclopentyl methyl ether in related reactions)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green solvents are characterized by their low toxicity, biodegradability, high boiling point (which reduces volatile emissions), and recyclability. Cyclopentyl methyl ether (CPME) has emerged as a highly promising green solvent alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and 1,4-dioxane.
CPME possesses a unique combination of desirable properties, including a high boiling point (106 °C), a low melting point, and hydrophobicity, which facilitates product separation and solvent recovery. It exhibits remarkable stability under a wide range of conditions, including acidic and basic media, and is exceptionally stable towards the abstraction of hydrogen atoms, making it suitable for radical reactions. Its low toxicity and ease of recycling contribute to its classification as an environmentally friendly solvent. organic-chemistry.org
| Property | CPME | THF | Diethyl Ether (Et₂O) | 1,4-Dioxane |
|---|---|---|---|---|
| Boiling Point (°C) | 106 | 66 | 34.6 | 101 |
| Water Solubility | Low | Miscible | Slightly Soluble | Miscible |
| Peroxide Formation | Low | High | High | High |
| Stability (Acidic/Basic) | High | Low | Moderate | High |
Chemical Reactivity and Mechanistic Studies of 3 Cyclopentyl 2 Methyl 3 Oxopropanenitrile
Reactions of the Ketone Functionality
The carbonyl group in 3-Cyclopentyl-2-methyl-3-oxopropanenitrile is a primary site for nucleophilic attack. Its reactivity is modulated by the adjacent α-methyl and cyano groups.
Reduction Reactions (e.g., to hydroxylated derivatives)
The ketone functionality can be readily reduced to the corresponding secondary alcohol, yielding 3-Cyclopentyl-2-methyl-3-hydroxypropanenitrile. This transformation can be achieved using various reducing agents, with stereoselectivity being a key consideration, particularly in enzymatic reductions.
Chemical Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The choice of reagent and reaction conditions can influence the diastereoselectivity of the reduction due to the presence of the adjacent chiral center at the α-carbon.
Enzymatic Reduction: Biocatalytic methods offer a high degree of stereoselectivity. While specific studies on this compound are not abundant, research on the closely related 3-cyclopentyl-3-oxopropanenitrile (B9449) demonstrates the efficacy of carbonyl reductase enzymes. oregonstate.edu These enzymes can produce chiral β-hydroxy nitriles with high enantiomeric excess. acs.orgorganic-chemistry.orgacs.org For instance, carbonyl reductases from various yeast and fungal strains have been shown to asymmetrically reduce β-ketonitriles. researchgate.net The use of isolated recombinant enzymes can prevent side reactions like α-alkylation that are sometimes observed with whole-cell systems. acs.orgacs.org
Table 1: Representative Conditions for the Reduction of β-Keto Nitriles
| Reagent/Catalyst | Substrate | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| Carbonyl Reductase (recombinant) | Aromatic β-keto nitriles | (R)- or (S)-β-hydroxy nitriles | Excellent (up to >99% ee) | acs.orgacs.org |
| Curvularia lunata (whole cell) | Aromatic β-keto nitriles | Optically active α-alkyl β-hydroxy nitriles | Up to 98% ee and de | researchgate.net |
Condensation and Related Nucleophilic Addition Reactions
The ketone carbonyl is susceptible to condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The acidic α-hydrogen, situated between the ketone and nitrile groups, also plays a crucial role in many of these reactions by facilitating enolate formation.
Knoevenagel Condensation: This reaction involves the condensation of the active methylene (B1212753) group of this compound with aldehydes or ketones in the presence of a basic catalyst. researchgate.netlookchem.com The product is typically an α,β-unsaturated compound. The reaction proceeds via the formation of a carbanion at the α-position, which then acts as a nucleophile.
Aldol-Type Condensations: In the presence of a strong base, this compound can act as a nucleophile in aldol-type reactions, attacking other carbonyl compounds. The resulting β-hydroxy ketone can then undergo dehydration.
Formation of Imines and Enamines: The ketone can react with primary or secondary amines to form imines and enamines, respectively. These reactions are typically acid-catalyzed and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
Reactions of the Nitrile Functionality
The nitrile group is a versatile functional group that can undergo both nucleophilic additions and substitutions.
Nucleophilic Addition Reactions
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-cyclopentyl-2-methyl-3-oxopropanoic acid) or a carboxylate salt, respectively. youtube.comchemistrysteps.com The reaction proceeds through an amide intermediate. Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, followed by attack of water. youtube.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com
Reaction with Grignard Reagents: Grignard reagents (R-MgX) add to the nitrile group to form an imine intermediate after an aqueous workup. This imine can then be hydrolyzed to a ketone. nih.govnih.gov This reaction provides a route to synthesize ketones with a new carbon-carbon bond at the former nitrile carbon.
Substitution Reactions Involving the Nitrile Group
While less common than addition, reactions involving the substitution of the nitrile group can occur under specific conditions.
Thorpe-Ziegler Reaction: This is an intramolecular condensation of dinitriles to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgsynarchive.comdntb.gov.ua While this compound is not a dinitrile itself, this reaction highlights the reactivity of the α-carbon adjacent to a nitrile group in the presence of a strong base.
Reactivity of the Cyclopentyl Moiety
The cyclopentyl ring is generally considered to be relatively unreactive, especially in comparison to the ketone and nitrile functionalities. However, its reactivity can be influenced by the adjacent carbonyl group.
α-Halogenation: The presence of the ketone group activates the α-hydrogens on the cyclopentyl ring for halogenation under acidic or basic conditions. libretexts.orgwikipedia.orglibretexts.org In an acidic medium, the reaction proceeds through an enol intermediate, while in a basic medium, an enolate is formed. This allows for the selective introduction of halogen atoms at the carbon adjacent to the carbonyl group.
Free Radical Reactions: The cyclopentyl group can undergo free radical substitution reactions. The stability of the resulting cyclopentyl radical can be influenced by the presence of the adjacent carbonyl group. While specific studies on this compound are lacking, research on related cyclopentyl ketones can provide insights into potential radical-initiated functionalization of the ring. researchgate.net
Table 2: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Cyclopentyl-3-oxopropanenitrile |
| 3-Cyclopentyl-2-methyl-3-hydroxypropanenitrile |
| 3-Cyclopentyl-3-hydroxypropanenitrile |
| 3-Cyclopentyl-2-methyl-3-oxopropanoic acid |
| Sodium borohydride |
Mechanistic Investigations of Key Transformations
The mechanistic pathways of reactions involving β-ketonitriles, such as asymmetric reductions, cycloadditions, and Michael additions, are often elucidated through a combination of experimental and computational methods. nih.govacs.orgrsc.org These studies provide fundamental insights into the factors governing the reactivity and selectivity of these transformations.
Transition state analysis is a powerful computational tool used to understand the origins of stereoselectivity in chemical reactions. In the context of stereoselective reactions involving β-ketonitriles, this analysis focuses on identifying the lowest energy transition state that leads to the major stereoisomer. For instance, in the asymmetric reduction of a β-ketonitrile to a β-hydroxy nitrile, two diastereomeric transition states are possible, each leading to a different stereoisomer of the product.
Computational methods, such as Density Functional Theory (DFT), are employed to model these transition states and calculate their relative energies. whiterose.ac.ukamanote.comrsc.org The energy difference between the diastereomeric transition states determines the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction. A larger energy difference corresponds to higher selectivity.
Key factors influencing the stability of the transition state in these reactions include:
Steric Interactions: The spatial arrangement of the substrate, catalyst, and reagents in the transition state. Less sterically hindered pathways are generally favored.
Electronic Effects: The electronic properties of the substituents on both the substrate and the catalyst can influence the stability of the transition state.
Non-covalent Interactions: Hydrogen bonding, π-π stacking, and van der Waals forces between the catalyst and the substrate play a critical role in stabilizing a particular transition state geometry. rsc.orgnih.gov
Table 1: Hypothetical Transition State Energy Differences and Predicted Enantiomeric Excess for the Asymmetric Reduction of a Generic β-Ketonitrile
| Transition State | Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |
| TS-R (leading to R-product) | 0 | 99 |
| TS-S (leading to S-product) | 2.5 |
This table illustrates the correlation between the calculated energy difference in transition states and the expected enantiomeric excess of the product. A greater energy difference leads to higher selectivity.
A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. libretexts.orglibretexts.org For a chemical reaction, the PES illustrates the energy changes that occur as reactants are converted into products, passing through transition states and any intermediates. researchgate.netnumberanalytics.com By mapping the PES, chemists can identify the most likely reaction pathway, known as the minimum energy path. researchgate.net
For reactions involving this compound, a PES analysis would reveal the energy barriers (activation energies) for different possible transformations. For example, in a multi-step reaction, the PES can help identify the rate-determining step—the step with the highest energy barrier. researchgate.net
Computational chemistry is used to calculate the energies of various molecular arrangements along the reaction coordinate to construct a PES. libretexts.org This analysis provides valuable information on:
Reaction Feasibility: By determining the activation energy, the likelihood of a reaction occurring under specific conditions can be predicted.
Reaction Intermediates: The presence of valleys on the PES indicates the existence of stable or metastable intermediates.
Competing Reaction Pathways: A PES can reveal alternative reaction pathways and their associated energy barriers, explaining the formation of side products.
Table 2: Illustrative Potential Energy Profile for a Two-Step Reaction of a β-Ketonitrile
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +15 |
| Intermediate | +5 |
| Transition State 2 | +20 |
| Products | -10 |
This table provides a simplified energy profile for a hypothetical reaction, indicating the relative energies of reactants, transition states, an intermediate, and products. The highest energy barrier corresponds to the rate-determining step.
In asymmetric catalysis, the precise interaction between the catalyst and the substrate is fundamental to achieving high stereoselectivity. nih.gov For reactions involving β-ketonitriles, chiral catalysts are often designed to form specific non-covalent interactions with the substrate, thereby directing the approach of the reagent to one face of the molecule.
A prominent example of this is the use of bifunctional catalysts that can engage in dual hydrogen-bonding with the substrate. mdpi.comrsc.org For instance, a thiourea-based organocatalyst can form two hydrogen bonds with the carbonyl and nitrile groups of a β-ketonitrile. rsc.orgprinceton.edu This rigidifies the conformation of the substrate within the chiral pocket of the catalyst, exposing one prochiral face to nucleophilic attack while shielding the other.
The examination of these interactions often involves:
NMR Spectroscopy: Techniques like NOESY can provide experimental evidence for the proximity of certain atoms in the catalyst-substrate complex.
Computational Modeling: DFT and molecular mechanics are used to build and optimize the structure of the catalyst-substrate complex, revealing the key interactions responsible for stereochemical control. nih.gov These models can elucidate the role of specific functional groups on the catalyst in binding the substrate and stabilizing the transition state.
Table 3: Key Catalyst-Substrate Interactions in the Asymmetric Michael Addition to a β-Ketonitrile
| Type of Interaction | Interacting Groups | Role in Catalysis |
| Dual Hydrogen Bonding | Catalyst Amide N-H with Substrate Carbonyl Oxygen and Nitrile Nitrogen | Substrate activation and orientation |
| Steric Repulsion | Bulky group on catalyst with a substituent on the substrate | Shielding one face of the substrate |
| π-π Stacking | Aromatic rings on catalyst and substrate | Stabilization of the catalyst-substrate complex |
This table summarizes the types of non-covalent interactions that can occur between a chiral catalyst and a β-ketonitrile substrate, and their importance in achieving high stereoselectivity.
Derivatization Strategies and Synthesis of Novel Analogues from the 3 Cyclopentyl 2 Methyl 3 Oxopropanenitrile Core
Structural Modifications of the Cyclopentyl Ring
One common strategy involves the use of substituted cyclopentyl precursors prior to the construction of the propanenitrile side chain. For instance, functionalized cyclopentyl ketones can be utilized as starting materials. These ketones can undergo reactions such as cross-cyclotrimerizations with other ketones and molecular oxygen, leading to more complex carbocyclic structures researchgate.net.
Another approach involves the functionalization of the cyclopentyl ring in a related structure, cyclopentyl methyl ketone, which can act as a ligand in Suzuki coupling reactions cymitquimica.com. This suggests the potential for introducing aryl or other substituents to the cyclopentyl ring through cross-coupling methodologies. Furthermore, the synthesis of natural products containing fully functionalized cyclopentanes often involves intricate multi-step sequences that could be adapted to produce substituted cyclopentyl precursors for the synthesis of novel 3-cyclopentyl-2-methyl-3-oxopropanenitrile analogs oregonstate.edu.
Strategies for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes from cyclobutyl aryl ketones, involving a Norrish-Yang procedure followed by palladium-catalyzed C-C cleavage, could potentially be adapted for the functionalization of the cyclopentyl ring in a similar ketone precursor nih.gov. Such methods would allow for the stereospecific introduction of a wide range of functional groups.
Table 1: Potential Strategies for Cyclopentyl Ring Modification
| Strategy | Description | Potential Outcome |
| Use of Substituted Precursors | Synthesis begins with a pre-functionalized cyclopentanone or related cyclopentyl derivative. | Introduction of a wide variety of substituents (e.g., alkyl, aryl, hydroxyl) at various positions on the cyclopentyl ring. |
| Cross-Coupling Reactions | Palladium-catalyzed reactions, such as Suzuki coupling, on a suitable cyclopentyl precursor. | Arylation or alkenylation of the cyclopentyl ring. |
| C-H Functionalization | Direct activation and functionalization of C-H bonds on the cyclopentyl ring. | A more direct route to substituted analogs, though potentially challenging in terms of selectivity. |
Functionalization at the 2-Methyl Position and other Propanenitrile Backbone Sites
The propanenitrile backbone of this compound contains a highly reactive methylene (B1212753) group at the alpha-position to the nitrile, which is further activated by the adjacent carbonyl group. This makes the 2-methyl position a prime target for functionalization, most notably through alkylation reactions.
The alpha-alkylation of β-ketonitriles is a well-established synthetic transformation. libretexts.org This reaction typically involves the deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.orgyoutube.com This methodology can be applied to introduce a variety of alkyl groups at the 2-position, leading to a range of substituted analogs. The choice of base is crucial to avoid competing reactions, with strong, non-nucleophilic bases being preferred. libretexts.org
In addition to alkylation, other electrophiles can potentially react with the enolate intermediate, offering further avenues for derivatization. For instance, reactions with aldehydes could lead to aldol-type products, and acylation could introduce a second keto group.
The carbonyl group itself is another site for modification. It can undergo reduction to a hydroxyl group, as will be discussed in the context of chiral derivatives, or it can be converted to other functional groups through various established chemical transformations.
Table 2: Potential Functionalization at the Propanenitrile Backbone
| Position | Reaction Type | Reagents | Potential Product |
| 2-Methyl (α-carbon) | Alkylation | Strong base (e.g., LDA), Alkyl halide (R-X) | 3-Cyclopentyl-2-methyl-2-alkyl-3-oxopropanenitrile |
| 3-Oxo (Carbonyl) | Reduction | Reducing agent (e.g., NaBH4) | 3-Cyclopentyl-3-hydroxy-2-methylpropanenitrile |
Incorporation into Complex Heterocyclic Scaffolds (e.g., pyrrolopyrimidine, pyrazole, thieno[2,3-b]thiophene, pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives)
The reactive nature of the β-ketonitrile moiety in this compound makes it an excellent precursor for the synthesis of a wide variety of complex heterocyclic systems. These reactions often proceed through condensation mechanisms, where the carbonyl group and the active methylene group of the propanenitrile backbone react with bifunctional reagents to form new rings.
Pyrrolopyrimidine Derivatives: The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved from precursors derived from β-ketonitriles. For example, a JAK1-selective inhibitor with a pyrrolo[2,3-d]pyrimidine core, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, highlights the utility of the oxopropanenitrile moiety in constructing such scaffolds rsc.org. The general synthetic strategies often involve the construction of a substituted pyrimidine ring followed by the annulation of the pyrrole ring, or vice versa mdpi.com.
Pyrazole Derivatives: The synthesis of pyrazoles from β-ketonitriles is a classic and widely used reaction in heterocyclic chemistry. nih.govmdpi.combeilstein-journals.orgmdpi.com The reaction involves the condensation of the β-ketonitrile with a hydrazine (B178648) derivative. The initial step is typically the formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon. This approach allows for the synthesis of a wide variety of substituted pyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine. nih.govmdpi.combeilstein-journals.orgmdpi.com
Thieno[2,3-b]thiophene Derivatives: Thieno[2,3-b]thiophene derivatives can be synthesized from precursors containing a thiophene ring, which can be constructed using β-ketonitriles. nih.govekb.egencyclopedia.pubnih.govresearchgate.net One common method involves the reaction of a β-ketonitrile with sulfur and a reagent such as an α-haloketone or an active methylene compound. These reactions build a substituted thiophene ring, which can then be further functionalized or annulated to form the thieno[2,3-b]thiophene core. For instance, the reaction of 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) with various reagents has been shown to produce a range of complex heterocyclic systems. nih.gov
Pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives: The construction of the pyrido[2,3-d]pyrimidine ring system often involves the reaction of a suitably substituted pyrimidine with a three-carbon synthon. Alternatively, a pyridine (B92270) precursor can be used to build the pyrimidine ring. Multicomponent reactions are also frequently employed for the synthesis of these heterocycles. orgchemres.org For example, the condensation of a 6-aminopyrimidine with a β-ketonitrile and an aldehyde can lead to the formation of the pyrido[2,3-d]pyrimidine scaffold. The versatility of these reactions allows for the introduction of a variety of substituents on the final heterocyclic product. nih.govnih.gov
Table 3: Synthesis of Heterocyclic Scaffolds
| Heterocycle | General Method | Key Reagents |
| Pyrrolopyrimidine | Annulation of a pyrrole or pyrimidine ring onto a complementary heterocyclic precursor. | Substituted pyrimidines or pyrroles. |
| Pyrazole | Condensation reaction. | Hydrazine or substituted hydrazines. |
| Thieno[2,3-b]thiophene | Construction of a thiophene ring followed by annulation. | Sulfur, α-haloketones, active methylene compounds. |
| Pyrido[2,3-d]pyrimidine | Condensation and cyclization reactions. | Substituted pyrimidines, aldehydes, active methylene compounds. |
Synthesis of Chiral Derivatives and Enantiomers
The carbonyl group at the 3-position of this compound presents an opportunity for stereoselective reduction to produce chiral hydroxyl derivatives. The synthesis of enantiomerically pure compounds is of significant interest in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.
A highly efficient method for the synthesis of chiral derivatives is through enzymatic reduction. For example, the asymmetric synthesis of (3S)-3-cyclopentyl-3-hydroxy-propanenitrile can be achieved with high enantioselectivity (ee >99%) through the reduction of 3-cyclopentyl-3-oxopropanenitrile (B9449) using ketoreductases such as KRED-101. This process often utilizes a cofactor recycling system, for instance, with glucose dehydrogenase (GDH).
Table 4: Enantioselective Synthesis of (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile
| Parameter | Details |
| Substrate | 3-Cyclopentyl-3-oxopropanenitrile |
| Enzyme | Ketoreductase (e.g., KRED-101) |
| Cofactor Recycling System | Glucose dehydrogenase (GDH) |
| Product | (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile |
| Enantiomeric Excess (ee) | >99% |
| Yield | 92% |
This biocatalytic approach offers a green and highly selective route to chiral building blocks that can be used for the synthesis of more complex molecules. The resulting chiral β-hydroxynitriles are valuable intermediates in organic synthesis.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Construction
3-Cyclopentyl-2-methyl-3-oxopropanenitrile is recognized in chemical databases and by suppliers as a valuable organic building block. Its molecular structure, featuring a reactive nitrile group, a ketone, and a stereocenter, makes it a prime candidate for the synthesis of more complex molecules. The cyclopentyl group introduces a carbocyclic element that is a common feature in many biologically active compounds and natural products. The presence of multiple functional groups allows for a variety of chemical transformations, enabling chemists to introduce new bonds and functional groups in a controlled manner. This versatility is crucial in multi-step syntheses where the careful orchestration of reactions is necessary to construct intricate molecular architectures.
Key Structural Features for Synthesis
| Feature | Potential Synthetic Application |
|---|---|
| α-cyano ketone | Can participate in Knoevenagel condensations, Thorpe-Ziegler reactions, and serve as a precursor to β-amino acids and other heterocycles. |
| Methylated α-carbon | The methyl group influences the steric and electronic properties of the adjacent stereocenter, which can be exploited for diastereoselective reactions. |
Precursor to Chiral Intermediates for Downstream Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. While specific research on the asymmetric reduction of this compound is not detailed in the provided results, extensive research on the closely related analogue, 3-cyclopentyl-3-oxopropanenitrile (B9449), highlights the potential of this class of molecules as precursors to valuable chiral intermediates.
In a notable application, 3-cyclopentyl-3-oxopropanenitrile is used as a substrate for enzymatic reduction to produce (S)-3-cyclopentyl-3-hydroxypropanenitrile, a key chiral intermediate for the synthesis of the Janus kinase (JAK) inhibitor, Ruxolitinib. google.com This biotransformation is achieved with high stereoselectivity using carbonyl reductase enzymes. google.com Mutant strains of these enzymes have been developed to enhance the catalytic efficiency and stereoselectivity, achieving high yields and enantiomeric excess of the desired (S)-enantiomer. google.com
Table of Enzymatic Reduction Data for 3-cyclopentyl-3-oxopropanenitrile
| Enzyme | Substrate Concentration | Reaction Time | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Wild-type Carbonyl Reductase | 20 g/L | 10 h | >99% | >99% (S) |
This established process for the non-methylated analogue strongly suggests that this compound could similarly serve as a prochiral substrate for the synthesis of chiral alcohols with two stereocenters, further expanding its utility in asymmetric synthesis.
Role in the Assembly of Diverse Organic Scaffolds
The term "organic scaffold" refers to the core structure of a molecule. The strategic assembly of these scaffolds is fundamental to the synthesis of new chemical entities. This compound, with its combination of a nitrile, a ketone, and a cyclopentyl ring, can be used to construct a variety of heterocyclic and carbocyclic scaffolds. For instance, the α-cyano ketone moiety is a well-known precursor for the synthesis of pyrazoles, isoxazoles, and pyrimidines through condensation reactions with appropriate binucleophiles like hydrazine (B178648), hydroxylamine, or urea (B33335) derivatives. The presence of the nitrile group also allows for its conversion into other functional groups, such as amines or carboxylic acids, which can then be used in further scaffold-building reactions.
Contribution to Multi-Component Reaction Design
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comtcichemicals.com This approach offers significant advantages in terms of time, cost, and environmental impact compared to traditional multi-step linear syntheses. mdpi.com
The functional groups within this compound make it an ideal candidate for incorporation into MCRs. For example:
As a Methylene-Active Component: The acidic α-proton (adjacent to the nitrile and carbonyl groups) allows it to act as a nucleophile in reactions like the Hantzsch pyridine (B92270) synthesis or related Biginelli-type reactions for the synthesis of dihydropyrimidones. mdpi.comtcichemicals.com
As a Carbonyl Component: The ketone group can react with amines and isocyanides in Ugi or Passerini-type MCRs to generate α-acylamino amides or α-acyloxy carboxamides, respectively. mdpi.com
While specific examples of this compound being used in published MCRs are not available in the search results, its structural motifs are analogous to substrates commonly employed in the design of novel MCRs for generating libraries of structurally diverse compounds for drug discovery and materials science. mdpi.com
Advanced Characterization Techniques in Mechanistic and Structural Analysis
Spectroscopic Methods for Reaction Monitoring and Product Confirmation
Spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions and the definitive confirmation of the structure of resulting products. For a compound such as 3-Cyclopentyl-2-methyl-3-oxopropanenitrile, a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provides a detailed molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H NMR would be used to identify the chemical environment of the different protons, while ¹³C NMR would provide information about the carbon skeleton.
Infrared (IR) Spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (-C≡N) and ketone (C=O) groups.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with other peaks from the fragmentation of the molecule. Commercial suppliers of this compound indicate the availability of such spectroscopic data, including NMR, HPLC, and LC-MS, which are crucial for quality control and research applications. nih.govbldpharm.com
Interactive Table: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value/Range |
| ¹H NMR | Chemical Shift (δ) | Protons on cyclopentyl ring, methyl group, and α-carbon would have distinct signals. |
| Splitting Patterns | Would reveal neighboring proton relationships. | |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon, nitrile carbon, and carbons of the cyclopentyl and methyl groups would appear at characteristic chemical shifts. |
| IR | Wavenumber (cm⁻¹) | ~2250 cm⁻¹ (C≡N stretch), ~1715 cm⁻¹ (C=O stretch) |
| MS | m/z | Molecular ion peak corresponding to the molecular formula C₉H₁₃NO. |
Crystallographic Studies for Absolute Stereochemical Assignment (if applicable)
For chiral molecules, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a specific enantiomer. Since this compound possesses a stereocenter at the α-carbon (the carbon atom adjacent to the nitrile and carbonyl groups), it can exist as a pair of enantiomers.
Computational Modeling for Reaction Pathway Prediction and Enzyme-Substrate Interactions
Computational chemistry offers powerful predictive tools for understanding chemical reactivity and biological interactions at the molecular level. For this compound, computational modeling can be employed in several key areas:
Reaction Pathway Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the potential energy surface of reactions involving this compound. This allows for the prediction of the most likely reaction pathways, the identification of transition states, and the calculation of activation energies. Such studies are invaluable for optimizing reaction conditions and understanding reaction mechanisms. Computational studies on related nitrile compounds have demonstrated the utility of these methods in predicting their reactivity with nucleophiles like cysteine residues in enzymes. nih.gov
Enzyme-Substrate Interactions: If this compound is investigated as a substrate or inhibitor for an enzyme, molecular docking and molecular dynamics (MD) simulations can provide insights into its binding mode within the enzyme's active site. nih.gov These simulations can predict the binding affinity and identify key amino acid residues involved in the interaction, guiding the design of more potent or selective molecules. nih.gov The study of nitrilase enzymes, which hydrolyze nitrile compounds, often employs computational approaches to understand and improve their catalytic activity. nih.gov
Interactive Table: Application of Computational Models to this compound
| Modeling Technique | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism analysis | Determination of transition state structures and activation energies for synthetic reactions. |
| Molecular Docking | Enzyme-substrate binding | Prediction of the preferred binding orientation and affinity within an enzyme's active site. |
| Molecular Dynamics (MD) Simulation | Stability of enzyme-substrate complex | Analysis of the dynamic behavior and stability of the compound within a biological target over time. |
Future Research Directions and Unresolved Synthetic Challenges
Development of More Efficient and Sustainable Synthetic Routes
The classical synthesis of β-ketonitriles typically involves the condensation of an ester with a nitrile in the presence of a strong base. For 3-Cyclopentyl-2-methyl-3-oxopropanenitrile, a plausible route would involve the reaction of a cyclopentylcarboxylic acid ester with propionitrile. However, traditional methods often rely on stoichiometric amounts of hazardous and expensive bases such as sodium amide or alkali metal hydrides, generating significant waste and posing safety concerns. nih.gov
Future research will undoubtedly focus on developing more sustainable and efficient synthetic methodologies. This includes the exploration of catalytic systems that can facilitate this transformation under milder conditions. For instance, the use of less expensive and more handleable bases like potassium tert-butoxide has been explored for the synthesis of various β-ketonitriles, sometimes with the aid of additives like isopropanol (B130326) or crown ethers to improve solubility and reduce side reactions. nih.govnih.gov A key challenge will be the optimization of these conditions to achieve high yields and selectivity for this compound, minimizing the formation of byproducts that can arise from self-condensation or other undesired pathways. Furthermore, the principles of green chemistry will guide the selection of solvents, aiming to replace hazardous options with more environmentally benign alternatives.
Discovery of Novel Catalytic Systems for Enantioselective Synthesis
The presence of a stereocenter at the α-position of this compound introduces the possibility of enantioselective synthesis, a critical aspect for applications in pharmaceuticals and materials science. The development of catalytic asymmetric methods to install the α-methyl group with high enantiopurity is a significant and unresolved challenge.
Future research in this area will likely draw inspiration from the broader field of asymmetric catalysis. For instance, biocatalytic approaches using engineered enzymes, such as methyltransferases, have shown promise for the asymmetric α-alkylation of α-keto acids. nih.gov Adapting such enzymatic systems to accommodate the β-ketonitrile scaffold could provide a highly selective and sustainable route to enantiopure this compound.
Alternatively, advances in transition-metal catalysis could be leveraged. Chiral catalysts based on metals like rhodium, palladium, or copper have been successfully employed in the asymmetric α-alkylation of various carbonyl compounds. The challenge will be to design a ligand-metal complex that can effectively recognize the β-ketonitrile substrate and control the stereochemical outcome of the methylation reaction. The development of such catalytic systems would represent a significant breakthrough in the synthesis of chiral α-alkyl-β-ketonitriles.
Exploration of New Reactivity Modes for Targeted Derivatization
The synthetic utility of this compound is intrinsically linked to its reactivity and its potential to serve as a building block for more complex molecules. The presence of both a ketone and a nitrile group offers multiple avenues for chemical transformation.
Future research should focus on systematically exploring the reactivity of this compound to unlock its full potential. The ketone functionality can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing moieties, and various olefination reactions. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic structures. rsc.org
A particularly interesting area for exploration is the synergistic reactivity of the two functional groups. For example, intramolecular reactions could be designed to construct novel cyclic or heterocyclic scaffolds. Furthermore, the α-proton, being acidic due to the adjacent carbonyl and nitrile groups, can be removed to generate a nucleophilic enolate, which can then be reacted with various electrophiles to introduce additional functionality. Understanding and controlling these diverse reactivity modes will be crucial for the targeted derivatization of this compound into molecules with desired properties.
Investigation of Scale-Up and Industrial Applicability of Synthetic Methodologies
For any promising chemical compound, the transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. The scalability of the synthetic route to this compound will be a critical factor in determining its practical utility.
Future research in this domain will need to address several key aspects. The cost and availability of starting materials, the safety and environmental impact of the chosen reagents and solvents, and the efficiency and robustness of the reaction conditions will all need to be carefully evaluated. google.comgoogle.com Processes that are efficient on a gram scale may not be viable on a kilogram or ton scale. For instance, distillative removal of by-products to drive reaction equilibrium, a common laboratory technique, can be challenging to implement on an industrial scale. google.com
Therefore, a significant research effort will be required to develop a process that is not only high-yielding but also economically viable and environmentally responsible. This may involve the development of continuous flow processes, which can offer advantages in terms of safety, efficiency, and scalability over traditional batch processes. Moreover, the purification of the final product to meet the stringent requirements of potential applications will need to be addressed. Overcoming these scale-up challenges will be essential to unlock the potential industrial applicability of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
